![molecular formula C12H9N3O B2679937 5-[4-(1H-imidazol-1-yl)phenyl]isoxazole CAS No. 314268-36-5](/img/structure/B2679937.png)
5-[4-(1H-imidazol-1-yl)phenyl]isoxazole
Overview
Description
“5-[4-(1H-imidazol-1-yl)phenyl]isoxazole” is a chemical compound with the molecular formula C12H9N3O . It has been used in the synthesis of metal (II) complexes, which have been structurally characterized by single-crystal X-ray diffraction .
Synthesis Analysis
Based on the information available, “this compound” has been used in the synthesis of metal (II) complexes. These complexes were formulated as PbL2 (H2O) (1) and ML2 (H2O)4·2H2O (M = Ni 2 and Co 3) and were synthesized and structurally characterized by single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of “this compound” has been characterized by single-crystal X-ray diffraction in the synthesis of metal (II) complexes .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 211.22 . It has a predicted boiling point of 423.6±28.0 °C and a predicted density of 1.26±0.1 g/cm3 .Scientific Research Applications
Anticancer Activity
5-[4-(1H-imidazol-1-yl)phenyl]isoxazole derivatives show promise in anticancer research. For instance, the synthesis of imidazole derivatives, including those with isoxazole and pyrazole moieties, has been investigated for their potential anticancer properties. Some compounds in this category have shown significant in vitro activity against cancer cells, such as Ehrlich ascites carcinoma cells, with better activity than reference drugs like doxorubicin (El-Gaby et al., 2017).
Antimicrobial and Antifungal Properties
Compounds containing the this compound structure have also been synthesized and evaluated for their antimicrobial and antifungal activities. Certain derivatives, particularly those with halogen and methoxy groups, have demonstrated good antifungal activity, indicating their potential in developing new antimicrobial agents (Brahmayya et al., 2013).
Corrosion Inhibition
Imidazole-based molecules, including derivatives of this compound, have been studied for their effectiveness in inhibiting corrosion in various metals. Their application in corrosion inhibition is particularly relevant in acidic environments, where they demonstrate protective layer formation on metal surfaces (Costa et al., 2021).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds with the imidazole and isoxazole moiety, including crystal structure determination, have been a focus of research. Such studies are crucial for understanding the molecular properties and potential applications of these compounds in various fields (Ravikumar et al., 2006).
Mechanism of Action
Target of Action
It is known that many compounds containing the indole nucleus, which is similar to the imidazole ring in this compound, bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological effects .
Biochemical Pathways
It is known that indole derivatives, which share structural similarities with this compound, can affect a wide range of biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
5-(4-imidazol-1-ylphenyl)-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-3-11(15-8-7-13-9-15)4-2-10(1)12-5-6-14-16-12/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLRBASXQHDSGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NO2)N3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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